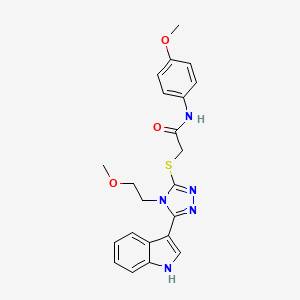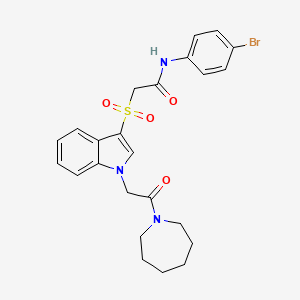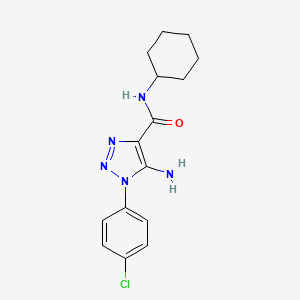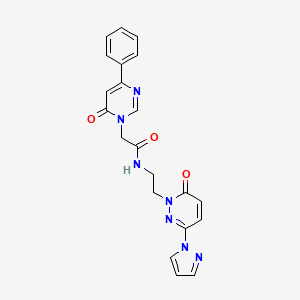
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N2O3 and its molecular weight is 393.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
One area of research focuses on the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities. Studies have shown that compounds within this class can exhibit potent analgesic and anti-inflammatory effects, suggesting potential therapeutic applications. For instance, a study by Alagarsamy et al. (2015) demonstrated that novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides exhibited significant analgesic and anti-inflammatory activities, which were moderately more potent compared to standard drugs like diclofenac sodium. The compounds also displayed mild ulcerogenic potential compared to aspirin, highlighting a favorable safety profile (Alagarsamy et al., 2015).
Antimicrobial Activities
Another significant area of research is the synthesis of compounds for their antimicrobial activities. Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which were evaluated for antimicrobial activity. Some of these compounds showed good activity compared with standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Anticonvulsant Activities
Research has also explored the anticonvulsant activities of related compounds. A study by El Kayal et al. (2019) on new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide found that these compounds improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting their potential for further research as anticonvulsants (El Kayal et al., 2019).
Antiviral and Neuroprotective Effects
Compounds with similar structures have been evaluated for their antiviral and neuroprotective effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative that showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, indicating its therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).
Molecular Docking and Drug Design
Research into the synthesis and molecular docking of quinazoline derivatives has also been conducted to evaluate their biological potentials. For example, Mehta et al. (2019) synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial and anticancer activities through molecular docking studies. These findings suggest the utility of such compounds in rational drug design for antimicrobial and anticancer molecules (Mehta et al., 2019).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-2-23-16-6-5-14(9-12(16)3-8-19(23)25)22-18(24)11-26-17-7-4-13(20)10-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJPRAIJUYXRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)


![N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2885341.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)
![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2885351.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2885353.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2885355.png)

![5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2885358.png)
